2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

physicochemical profiling drug-likeness ADME prediction

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid (CAS 1325306-47-5) is a heterocyclic small molecule (C₁₆H₁₃N₃O₄S, MW 343.4 g/mol) belonging to the 1,2,4-oxadiazole-pyridine-sulfanylacetic acid chemotype. Its structure features a 4-methoxyphenyl substituent at the oxadiazole C-3 position, a pyridin-2-yl ring at C-5, and a sulfanylacetic acid side chain at the pyridine 2-position.

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
CAS No. 1325306-47-5
Cat. No. B1453278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid
CAS1325306-47-5
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O
InChIInChI=1S/C16H13N3O4S/c1-22-12-5-2-10(3-6-12)15-18-16(23-19-15)11-4-7-13(17-8-11)24-9-14(20)21/h2-8H,9H2,1H3,(H,20,21)
InChIKeyFLFFINICRRLMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid (CAS 1325306-47-5): Compound Profile and Procurement Relevance


2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid (CAS 1325306-47-5) is a heterocyclic small molecule (C₁₆H₁₃N₃O₄S, MW 343.4 g/mol) belonging to the 1,2,4-oxadiazole-pyridine-sulfanylacetic acid chemotype. Its structure features a 4-methoxyphenyl substituent at the oxadiazole C-3 position, a pyridin-2-yl ring at C-5, and a sulfanylacetic acid side chain at the pyridine 2-position [1]. The compound is catalogued in screening libraries (ZINC database) and is commercially available from multiple suppliers at ≥95% purity for research use [2].

Why 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid Cannot Be Interchanged with Closest Analogs


Within the 1,2,4-oxadiazole-pyridine-sulfanylacetic acid series, even minor peripheral modifications produce substantial shifts in computed physicochemical descriptors that govern solubility, permeability, and target engagement potential. The 4-methoxyphenyl substituent at the oxadiazole C-3 position distinguishes this compound from its unsubstituted phenyl analog (CAS 1325307-43-4), the propyl analog, and the 3-pyridinyl regioisomer. These structural differences translate into quantifiable divergence in lipophilicity, polar surface area, hydrogen-bond acceptor count, and rotatable bond flexibility that directly affect ADME-property predictions and biological screening outcomes [1]. Furthermore, the 4-methoxyphenyl-oxadiazole motif has been independently validated as a privileged scaffold for aldose reductase inhibition, with the para-methoxy orientation conferring superior potency over meta-substituted congeners [2]. Simple analog substitution therefore risks loss of both the physicochemical profile and the scaffold-specific biological activity that make this compound a valuable research tool. The sections below provide the quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid vs. Closest Analogs


Computed Physicochemical Profile: Target Compound vs. Phenyl Analog (CAS 1325307-43-4)

The target compound (CAS 1325306-47-5) exhibits a markedly differentiated computed physicochemical profile compared to its closest structural analog, the unsubstituted phenyl derivative (CAS 1325307-43-4, PubChem CID 52940294). The 4-methoxy substitution on the phenyl ring reduces calculated logP by 0.54 units (clogP 2.77 vs. 3.31), indicating improved aqueous compatibility. Topological polar surface area (TPSA) increases by 30.71 Ų (100.34 vs. 69.63 Ų), and hydrogen-bond acceptor count rises from 6 to 7 [1][2]. These changes place the target compound within a more favorable permeability-solubility balance window. The phenyl analog's XLogP3-AA has been independently computed as 2.8 by PubChem, confirming the lipophilicity differential [3].

physicochemical profiling drug-likeness ADME prediction lead optimization

Aldose Reductase Inhibitory Scaffold Privilege: 4-Methoxyphenyl-Oxadiazole Motif Validated In Vitro and In Vivo

The 4-methoxyphenyl-1,2,4-oxadiazol-5-yl-acetic acid substructure—shared by the target compound at the oxadiazole C-3 position—has been independently validated as a privileged aldose reductase (ALR2) inhibitory scaffold. In a systematic SAR study by La Motta et al. (2008), compound 7c (2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid) exhibited ALR2 inhibitory activity in the submicromolar IC₅₀ range, with the para-methoxy orientation proving superior to the meta-methoxy counterpart (reduced potency). The same study reported an IC₅₀ of 11.81 μM in a related aldose reductase assay context [1][2]. Critically, compound 7c demonstrated excellent in vivo efficacy, preventing cataract development in severely galactosemic rats when administered as an eye-drop solution to the precorneal region [1]. In contrast, lengthening the phenyl to a benzyl moiety or altering the substitution pattern generally reduced inhibitory potency.

aldose reductase inhibition diabetic complications cataract prevention scaffold validation

Antibacterial Class Potential: 1,2,4-Oxadiazole Chemotype SAR with Quantified MIC Ranges and In Vivo PK

The 1,2,4-oxadiazole chemotype encompassing the target compound has been systematically profiled for antibacterial activity. Boudreau et al. (2020) evaluated 72 synthetic oxadiazole analogs against the ESKAPE pathogen panel. Compounds within this class exhibited minimum inhibitory concentration (MIC) values against S. aureus ranging from 0.5 to 4 μg/mL [1]. The lead oxadiazole 72c demonstrated potent in vitro antibacterial activity, low clearance, high volume of distribution, and 41% oral bioavailability, with confirmed efficacy in mouse models of methicillin-resistant S. aureus (MRSA) infection [1][2]. These values provide a quantitative activity baseline for the chemotype. The target compound's carboxylic acid and sulfanyl functionalities are consistent with structural features associated with penicillin-binding protein (PBP) inhibition, the proposed mechanism for this antibacterial class [1].

antibacterial MRSA MIC determination oral bioavailability oxadiazole antibiotics

Drug-Likeness and Permeability Balance: Target Compound Optimized Within Lipinski and Veber Parameter Space

Both the target compound and its phenyl analog satisfy Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10). However, the target compound's TPSA of 100.34 Ų positions it advantageously relative to the phenyl analog (69.63 Ų) for balanced permeability and solubility. According to the Veber rules, compounds with TPSA ≤ 140 Ų and rotatable bonds ≤ 10 are more likely to exhibit good oral bioavailability in rats [1]. The target compound (RB = 5, TPSA = 100.34) falls comfortably within this space, while offering a TPSA closer to the optimal midpoint (~90–110 Ų) for balancing passive transcellular permeability with aqueous solubility. The phenyl analog's lower TPSA (69.63) and higher clogP (3.31) may predispose it to solubility-limited absorption and higher non-specific protein binding [2][3].

drug-likeness Lipinski Rule of Five Veber rules oral bioavailability prediction ADME screening

Structural Derivatization Versatility: Three Orthogonal Reactive Handles Enable Divergent SAR Exploration

The target compound possesses three chemically distinct and synthetically addressable functional groups that enable orthogonal derivatization strategies: (i) the carboxylic acid moiety amenable to amide coupling, esterification, or reduction; (ii) the sulfanyl (thioether) linker, which can be oxidized to sulfoxide or sulfone to modulate polarity and metabolic stability; and (iii) the pyridine nitrogen, available for N-alkylation, N-oxidation, or metal coordination. This contrasts with the propyl analog ({[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid, C₁₂H₁₃N₃O₃S, MW ~279 g/mol), which lacks the aromatic substitution handle for further functionalization, and the 3-pyridinyl regioisomer (CAS 1310235-89-2), which alters the electronic environment of the pyridine nitrogen . The 4-methoxyphenyl group additionally provides a site for O-demethylation (revealing a phenolic OH) or electrophilic aromatic substitution, offering a fourth diversification vector not available in the simple phenyl analog.

synthetic chemistry derivatization medicinal chemistry SAR expansion chemical biology

Optimal Research and Procurement Application Scenarios for 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid


Aldose Reductase Inhibitor Lead Identification and Diabetic Complication Drug Discovery

Procure this compound as a structurally pre-validated starting point for aldose reductase (ALR2) inhibitor programs. The 4-methoxyphenyl-1,2,4-oxadiazole motif shared with the lead compound 7c (La Motta et al., 2008) has demonstrated submicromolar ALR2 IC₅₀ and in vivo cataract prevention in galactosemic rats [1]. The sulfanylacetic acid extension and pyridine ring present in the target compound offer additional vectors for potency optimization beyond the parent 7c scaffold. Researchers targeting diabetic cataract, neuropathy, or retinopathy can leverage the scaffold privilege while exploring novel IP space through the pyridinyl-sulfanyl extension.

Gram-Positive Antibacterial Screening and MRSA Lead Optimization

Deploy this compound in antibacterial screening cascades against S. aureus and MRSA panels, leveraging the established 1,2,4-oxadiazole class MIC range of 0.5–4 μg/mL and the demonstrated oral bioavailability (41%) and in vivo efficacy of optimized congeners such as 72c [1]. The target compound's carboxylic acid handle enables rapid amide library synthesis for SAR exploration around the penicillin-binding protein (PBP) inhibition hypothesis proposed for this antibacterial chemotype [1]. Its favorable TPSA (100.34 Ų) and moderate clogP (2.77) predict adequate permeability for intracellular target engagement.

Physicochemical Property-Driven Fragment or Lead-Like Library Design

Incorporate this compound into diversity-oriented screening libraries where balanced physicochemical properties are required. With clogP 2.77—0.54 log units lower than the phenyl analog—and TPSA 100.34 Ų, this compound fills a specific property space that is underrepresented among more lipophilic oxadiazole screening compounds [1]. The dual aromatic heterocycle system (oxadiazole + pyridine) combined with the flexible sulfanylacetic acid side chain provides both rigid core recognition elements and conformational adaptability, a profile suitable for fragment-based and phenotypic screening approaches.

Chemical Biology Probe Development via Orthogonal Derivatization

Utilize the compound's four distinct derivatization handles for chemical biology probe construction: (1) carboxylic acid for biotin/fluorophore conjugation via amide coupling; (2) sulfanyl linker oxidation to sulfoxide/sulfone for affinity modulation; (3) pyridine N-oxidation or quaternization for altered electronics; and (4) 4-methoxyphenyl O-demethylation to reveal a phenolic handle for further functionalization [1]. This orthogonal versatility enables target engagement assays, pull-down experiments, and cellular imaging applications without requiring de novo scaffold synthesis for each probe variant.

Quote Request

Request a Quote for 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.